Centapicrin
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Overview
Description
Centapicrin is a secoiridoid glucoside, a type of secondary metabolite found in certain plant species, particularly within the Gentianaceae family. It is known for its intensely bitter taste and is one of the most bitter compounds known.
Preparation Methods
Synthetic Routes and Reaction Conditions: Centapicrin is typically extracted from the aerial parts of Centaurium erythraea using methanolic extraction methods . The process involves drying the plant material, grinding it into a fine powder, and then using methanol as a solvent to extract the compound. The extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. the extraction and purification processes used in research can be scaled up for industrial purposes. This would involve large-scale cultivation of Centaurium erythraea, followed by methanolic extraction and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: Centapicrin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its aglycone and glucose components.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule, often using reagents like acyl chlorides or alkyl halides.
Major Products Formed:
Hydrolysis: Produces the aglycone and glucose.
Oxidation: Can lead to the formation of various oxidized derivatives.
Substitution: Results in the formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
Centapicrin has a wide range of applications in scientific research due to its unique chemical properties :
Chemistry: Used as a chemotaxonomic marker to differentiate between species within the Gentianaceae family.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural bittering agents for food and beverages.
Mechanism of Action
The mechanism of action of centapicrin involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Swertiamarin: Another bitter secoiridoid glucoside found in the same plant family.
Gentiopicroside: Known for its bitter taste and found in Gentiana species.
Sweroside: A less bitter secoiridoid glucoside compared to centapicrin.
Uniqueness: this compound is distinguished by its intense bitterness and its specific occurrence in Centaurium erythraea. Its unique chemical structure, which includes multiple hydroxyl groups and a glucose moiety, contributes to its distinct properties and applications.
Properties
CAS No. |
59193-73-6 |
---|---|
Molecular Formula |
C25H28O12 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-[[(2R,3R,4S,5R,6S)-4-acetyloxy-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxyoxan-2-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C25H28O12/c1-3-15-16-7-8-32-23(31)17(16)10-34-24(15)37-25-20(28)21(35-12(2)26)19(27)18(36-25)11-33-14-6-4-5-13(9-14)22(29)30/h3-6,9-10,15-16,18-21,24-25,27-28H,1,7-8,11H2,2H3,(H,29,30)/t15-,16+,18-,19-,20-,21+,24+,25+/m1/s1 |
InChI Key |
LHLGEBVUMRLNOA-PGAAGXEPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1O)OC2C(C3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
Origin of Product |
United States |
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